molecular formula C21H20O6 B149962 Beta-Anhydroicaritin CAS No. 38226-86-7

Beta-Anhydroicaritin

Katalognummer: B149962
CAS-Nummer: 38226-86-7
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: PPCHTBBOSVKORE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anhydroicaritin is a naturally occurring flavonoid derived from the plant Epimedium. It is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects. Anhydroicaritin has gained significant attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Breast Cancer Treatment
AHI has shown promising results in the treatment of breast cancer (BC). A study conducted using RNA sequencing and bioinformatics analysis revealed that AHI inhibits epithelial-mesenchymal transition (EMT) in BC cells by enhancing the expression of glutathione peroxidase 1 (GPX1). This mechanism was confirmed through various experimental techniques, including Western blotting and confocal immunofluorescence analysis. The findings indicated that AHI not only reduced tumor growth in vivo but also improved the overall survival rates of patients with high GPX1 expression levels .

Hepatocellular Carcinoma (HCC)
Another significant application of AHI is in the treatment of hepatocellular carcinoma. Research demonstrated that AHI suppresses tumor proliferation, invasion, and metastasis in HCC cells through the PI3K/AKT signaling pathway. In vitro experiments confirmed its efficacy, suggesting that AHI could be a potential therapeutic agent for HCC .

Metabolic Disorders

Diabetes and Periodontitis
AHI has been studied for its effects on diabetes-related complications, particularly periodontitis. In animal models, AHI administration resulted in reduced blood glucose levels and improved periodontal tissue health compared to control groups. The treatment led to decreased osteoclast activity and increased osteoblast numbers, indicating a potential role in managing diabetes-induced bone loss .

Mechanistic Insights

The mechanisms by which AHI exerts its effects are multifaceted:

  • Gene Regulation : AHI influences gene expression related to cell proliferation and apoptosis, particularly through pathways involving GPX1 and PI3K/AKT.
  • Cellular Signaling : It modulates various signaling pathways that are crucial for cancer progression and metabolic regulation.

Data Summary

ApplicationDisease TypeMechanism of ActionKey Findings
Breast CancerCancerEnhances GPX1 expressionInhibits EMT; reduces tumor growth
Hepatocellular CarcinomaCancerSuppresses PI3K/AKT signalingReduces proliferation and metastasis
DiabetesMetabolic DisorderRegulates blood glucose levelsImproves periodontal health; reduces osteoclasts

Case Studies

  • Breast Cancer Study : A clinical trial involving 4T1 and MDA-MB-231 BC cell lines demonstrated that AHI significantly inhibited cell proliferation and induced apoptosis through enhanced GPX1 expression .
  • Diabetes Model : In a rat model of diabetes, treatment with AHI improved metabolic parameters and periodontal health over a 12-week period, indicating its potential as an adjunct therapy for diabetic complications .

Wirkmechanismus

Target of Action

Beta-Anhydroicaritin primarily targets TNF Receptors and MMP-3 . TNF receptors play a crucial role in triggering immune responses, including inflammation and cell death. MMP-3, also known as stromelysin-1, is involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .

Mode of Action

This compound interacts with its targets, leading to a series of changes. It inhibits the synthesis and secretion of TNF-α and MMP-3 in diabetic rats, ameliorating the degradation of periodontal tissue . It also decreases the overproduction of NO , IL-10 , TNF-α , MCP-1 , and IL-6 in peritonitis mice . Furthermore, it inhibits the elevation of intracellular Ca 2+ and markedly decreases iNOS protein expression .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the PI3K-AKT and Nrf-2 signaling pathways . These pathways play a fundamental role in the pharmaceutical efficacy of this compound .

Pharmacokinetics

Despite the numerous studies on this compound, the main challenge remains its very low oral bioavailability due to its physicochemical characteristics and P-glycoprotein-mediated efflux in intestinal mucosa . This impacts the bioavailability of the compound, influencing its effectiveness.

Result of Action

The interaction of this compound with its targets leads to a variety of molecular and cellular effects. It has been found to have antiosteoporosis, estrogen regulation, and antitumor properties . It also exhibits an immunosuppressive effect on mouse macrophages stimulated by LPS .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Anhydroicaritin kann aus dem im Handel erhältlichen Phloroglucinol in einer Reihe von neun Schritten synthetisiert werden. Der Syntheseweg umfasst eine modifizierte Algar-Flynn-Oyamada-Cyclisierung und eine Relais-Claisen-Cope-Umlagerung . Die Reaktionsbedingungen erfordern typischerweise eine inerte Argonatmosphäre und trockene Lösungsmittel unter wasserfreien Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Anhydroicaritin beinhaltet die Extraktion von Icariin aus Epimedium-Pflanzen, gefolgt von einer enzymatischen Hydrolyse zur Herstellung von Anhydroicaritin. Diese Methode wird aufgrund ihrer Effizienz und Wirtschaftlichkeit bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anhydroicaritin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter kontrollierten Bedingungen eingesetzt.

    Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethanolat oder Kaliumcarbonat durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Anhydroicaritin, die häufig für weitere pharmakologische Studien verwendet werden .

Vergleich Mit ähnlichen Verbindungen

    Icaritin: Another flavonoid derived from Epimedium, known for its anti-cancer and anti-osteoporotic effects.

    Icariin: A precursor to anhydroicaritin, widely studied for its therapeutic properties.

Uniqueness of Anhydroicaritin: Anhydroicaritin is unique due to its potent inhibitory effects on P-glycoprotein and its ability to modulate multiple signaling pathways. This makes it a promising candidate for developing new therapeutic agents .

Biologische Aktivität

Anhydroicaritin (AHI) is a flavonoid compound derived from traditional Chinese medicine, particularly from the plant Epimedium. It has garnered attention for its diverse biological activities, especially in cancer treatment and metabolic disorders. This article provides an in-depth exploration of the biological activities of AHI, focusing on its mechanisms of action, effects on various diseases, and relevant research findings.

Overview of Anhydroicaritin

AHI is structurally related to icariin and has been studied for its pharmacological properties, including anti-cancer, anti-inflammatory, and metabolic benefits. Its potential therapeutic applications are primarily linked to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

1. Anti-Cancer Properties

AHI has shown significant anti-cancer effects in various studies:

  • Breast Cancer : AHI inhibits epithelial-mesenchymal transition (EMT) in breast cancer cells by enhancing the expression of glutathione peroxidase 1 (GPX1). This mechanism is crucial as GPX1 is associated with better prognosis in breast cancer patients. Studies demonstrated that AHI treatment led to increased E-cadherin and decreased vimentin levels, indicating reduced EMT and metastasis .
  • Hepatocellular Carcinoma (HCC) : Research indicates that AHI suppresses tumor progression in HCC by inhibiting the PI3K/AKT signaling pathway. In vitro experiments showed that AHI reduced cell proliferation and invasion in HCC cells, highlighting its potential as a therapeutic agent against liver cancer .

2. Metabolic Effects

AHI has also been investigated for its effects on metabolic disorders:

  • Obesity and Insulin Resistance : A study found that AHI improved diet-induced obesity and hyperlipidemia by suppressing the activation of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism. This suggests a role for AHI in managing metabolic syndrome .

Case Studies and Experimental Data

A summary of key findings from recent studies on AHI's biological activity is presented below:

Study FocusFindingsReference
Breast CancerInhibited EMT by increasing GPX1 expression; reduced tumor growth in xenograft models
Hepatocellular CarcinomaSuppressed tumor proliferation via PI3K/AKT pathway; reduced invasion and metastasis
Metabolic DisordersImproved insulin sensitivity; reduced obesity-related parameters
General Pharmacological ActivitiesExhibited antioxidant, anti-inflammatory, and anticancer properties across various cell lines

Detailed Research Findings

  • Inhibition of EMT : The study on breast cancer demonstrated that AHI enhances GPX1 expression, which correlates with improved survival rates in patients. The comprehensive bioinformatics analysis identified 128 AHI-related targets linked to breast cancer progression .
  • PI3K/AKT Pathway Modulation : In HCC studies, AHI was shown to inhibit the activation of the PI3K/AKT signaling pathway, leading to decreased cell survival and increased apoptosis in cancer cells .
  • Metabolic Benefits : Research indicated that AHI's modulation of SREBPs plays a significant role in managing lipid metabolism, thereby addressing obesity and insulin resistance effectively .

Eigenschaften

IUPAC Name

3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHTBBOSVKORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316333
Record name β-Anhydroicaritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38226-86-7
Record name β-Anhydroicaritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38226-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Anhydroicaritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydroicaritin
Reactant of Route 2
Anhydroicaritin
Reactant of Route 3
Anhydroicaritin
Reactant of Route 4
Anhydroicaritin
Reactant of Route 5
Anhydroicaritin
Reactant of Route 6
Anhydroicaritin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.